molecular formula C20H16N4O B10995092 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide

2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10995092
M. Wt: 328.4 g/mol
InChI Key: ITSLCFSRCLOOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This compound is built from a 2-phenylacetamide chain linked to a 5-amino-benzimidazole core, which is itself substituted at the 2-position with a pyridin-4-yl group. The benzimidazole pharmacophore is isosteric with naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets through hydrogen bonding, van der Waals forces, and pi-stacking interactions . Benzimidazole-acetamide derivatives are of significant interest in early-stage drug discovery for their potential as anticancer agents . Research on analogous structures indicates that such compounds can function as DNA intercalators, inserting between DNA base pairs to disrupt replication in rapidly dividing cells . Furthermore, the presence of both benzimidazole and pyridine heterocycles suggests potential for inhibiting key enzymes like protein kinases or Poly (ADP-ribose) polymerase (PARP), which are critical targets in oncology . This makes it a valuable chemical tool for probing disease mechanisms and conducting structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-phenyl-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C20H16N4O/c25-19(12-14-4-2-1-3-5-14)22-16-6-7-17-18(13-16)24-20(23-17)15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,25)(H,23,24)

InChI Key

ITSLCFSRCLOOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Condensation Routes for Benzimidazole Formation

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. Patent WO2013150545A2 discloses a nitro reduction strategy using Fe-acetic acid or Fe-hydrochloric acid to generate diamine intermediates critical for cyclization. For example, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7) is reduced from its nitro precursor (Formula-6) under Fe-HCl at 25–35°C, achieving >95% purity after purification with dichloromethane and acetic acid. This method avoids catalyst poisoning observed in Pd-C hydrogenation, enhancing scalability.

Pyridyl Group Incorporation

Introducing the pyridin-4-yl moiety at the benzimidazole’s 2-position requires regioselective alkylation or arylation. The PMC review highlights the use of 2-aminobenzimidazole (9) reacting with 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (8) in dioxane under basic conditions to form fused pyrazole-benzimidazole hybrids. Adapting this approach, pyridin-4-yl groups can be introduced via nucleophilic substitution using 4-chloropyridine or Suzuki-Miyaura coupling with pyridinyl boronic acids.

Acetamide Side-Chain Installation

Direct Acylation of the Benzimidazole Amine

Acylation of the benzimidazole’s 5-amino group with phenylacetyl chloride is a common step. Patent WO2013150545A2 details the use of polar aprotic solvents (e.g., DMF, DMSO) with alkali metal carbonates (K2CO3, NaHCO3) to facilitate this reaction at 10–50°C. For instance, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate (Formula-10) is synthesized by reacting the benzimidazole intermediate with phenylacetyl chloride in dichloromethane, yielding 70–80% crude product. Subsequent purification via non-polar solvents (e.g., ethers, hydrocarbons) elevates purity to >95%.

Reductive Amination for Side-Chain Optimization

Solvent and Catalyst Systems

Solvent Selection for Reaction Efficiency

Optimal solvents vary by reaction stage:

  • Cyclocondensation : Acetic acid or ethanol for proton donation.

  • Acylation : Dichloromethane or ethyl acetate for solubility of aromatic intermediates.

  • Purification : Hydrocarbon-ester mixtures (e.g., hexane:ethyl acetate) for crystallization.

Catalytic Innovations

  • Iron-Based Reductions : Fe-acetic acid achieves nitro-to-amine reductions without Pd-C’s sensitivity to sulfur impurities.

  • Lewis Acids : ZnCl2 or BF3·OEt2 catalyze benzimidazole ring closure at reduced temperatures (40–60°C).

Purification and Characterization

Mesylate Salt Formation

Crude products often form mesylate salts to enhance crystallinity. Patent WO2013150545A2 describes treating ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate with methanesulfonic acid in ethanol, yielding a mesylate salt with 95.6% HPLC purity after recrystallization from acetonitrile.

Chromatographic Techniques

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves regioisomeric byproducts. Reverse-phase HPLC (C18 column, acetonitrile:H2O + 0.1% TFA) confirms >99% purity for final compounds.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYield (%)Purity (%)Source
Fe-HCl ReductionNitro → amine reductionFe-HCl, 25–35°C, EtOH8595.6
Claisen-SchmidtChalcone cyclizationKOH, EtOH, reflux7892
Direct AcylationAmine acylationDCM, K2CO3, 20–30°C70–8095
Reductive AminationSchiff base reductionH2 (1 atm), Raney Ni, EtOH6589

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole or pyridine rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzimidazole or pyridine derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide, as promising candidates for cancer therapy. Research indicates that these compounds may exhibit significant antitumor effects through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential as a therapeutic agent against various cancers.
  • Mechanistic Insights : It is believed that the compound may interfere with specific signaling pathways involved in tumor growth and survival, although detailed mechanisms remain under investigation .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been a subject of interest, particularly in the context of drug-resistant bacteria. Studies have demonstrated that compounds similar to 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide possess:

  • Broad-Spectrum Activity : Effective against a range of bacterial strains, indicating potential use in treating infections caused by multidrug-resistant organisms.
  • Synergistic Effects : When combined with other antibiotics, these compounds may enhance the efficacy of existing treatments .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. A study involving the synthesis of various benzimidazole derivatives found that certain analogs demonstrated significant activity against helminths:

  • Evaluation in Model Organisms : The anthelmintic activity was assessed using Indian adult earthworms (Pheretima posthuma), where the compound exhibited effective paralysis and mortality rates at specific concentrations .
  • Structure-Activity Relationship : Variations in substituents on the benzimidazole ring were found to influence the degree of activity, providing insights for further optimization .

Supramolecular Chemistry Applications

The coordination abilities of benzimidazole derivatives make them valuable in supramolecular chemistry. The compound can act as a multidentate ligand, forming complexes with metal ions:

  • Coordination Compounds : The ability to form stable complexes with transition metals enhances their utility in catalysis and material science.
  • Crystal Engineering : The unique structural features allow for the design of novel materials with specific properties through controlled crystallization processes .

Case Studies and Experimental Findings

StudyFindings
Synthesis and Biological EvaluationDemonstrated anthelmintic activity against Pheretima posthuma; structure elucidation confirmed effectiveness based on molecular modifications .
Antitumor EvaluationInhibition of proliferation in cancer cell lines; suggested mechanisms include disruption of key signaling pathways .
Antimicrobial TestingExhibited broad-spectrum activity against drug-resistant bacteria; potential for combination therapies .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, affecting cell division and leading to apoptosis in cancer cells. Additionally, it can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Hypothetical) C₂₂H₁₈N₄O¹ ~346.4 2-(pyridin-4-yl), N-phenylacetamide Pyridine orientation impacts π-π stacking
2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide C₂₂H₂₀N₄O₃ 388.4 3,4-dimethoxyphenyl, pyridin-3-yl Increased polarity from methoxy groups
2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide C₁₉H₁₉N₃O₃ 337.4 Phenoxy, tetrahydrofuran-2-yl Enhanced solubility via oxygen-rich groups
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide C₁₄H₁₄F₃N₅O 349.31 2-methoxyphenyl, trifluoromethyl High lipophilicity (CF₃ group)
Zamaporvint (WHO List 91) C₁₉H₁₄F₃N₇O 413.35 Trifluoromethylpyridinyl, pyrazinyl Pharmacologically active (antiviral)

¹ Hypothetical formula inferred from naming conventions.

Key Observations:
  • Pyridine Positional Isomerism: The target compound’s pyridin-4-yl group (vs.
  • Substituent Effects : Methoxy groups (e.g., in ) increase polarity, improving aqueous solubility but possibly reducing membrane permeability. Conversely, trifluoromethyl groups () enhance lipophilicity and metabolic stability.
  • Heterocyclic Variations : Replacement of benzimidazole with imidazole (as in zamaporvint ) or triazole (e.g., ) modifies ring geometry and hydrogen-bonding capacity.

Biological Activity

2-Phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide is C20H16N4OC_{20}H_{16}N_{4}O with a molecular weight of 328.4 g/mol. The compound features a benzimidazole core linked to a phenyl group and a pyridine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
CAS Number1324060-91-4

Synthesis

The synthesis of 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzimidazole ring followed by the introduction of the acetamide and phenyl groups through condensation reactions.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. A study involving various benzimidazole analogs demonstrated that some derivatives showed potent activity against cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range . Specifically, compounds similar to 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide have been shown to induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide could possess similar antimicrobial properties.

The biological activity of 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide may be attributed to its ability to interact with various biological targets. The benzimidazole moiety is known for its role in inhibiting enzymes such as carbonic anhydrase and certain kinases, which are crucial in cellular processes related to cancer progression and microbial survival . Additionally, the presence of the pyridine ring may enhance binding affinity due to π–π stacking interactions and hydrogen bonding capabilities.

Case Studies

  • Anticancer Evaluation : A recent study synthesized several benzimidazole derivatives, including those related to 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide, and evaluated their anticancer activity against various cell lines. The most active compound exhibited an IC50 value of 0.0095 μM against MDA-MB-231 cells, indicating potent anticancer effects .
  • Antimicrobial Testing : In another investigation, a series of benzimidazole derivatives were tested for antimicrobial efficacy. Compounds similar to 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide showed promising results against multiple bacterial strains, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the critical steps in synthesizing 2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core followed by coupling with the pyridinyl and phenylacetamide moieties. Key steps include:

  • Condensation reactions under controlled pH and temperature to form the benzimidazole ring .
  • Amide bond formation using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve ≥95% purity .
    Quality control : Purity is verified using HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR identifies protons on the benzimidazole (δ 7.2–8.5 ppm), pyridinyl (δ 8.1–8.7 ppm), and acetamide (δ 2.1–2.5 ppm) groups. 13^{13}C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]+^+ calculated for C24_{24}H19_{19}N4_4O: 395.1504) .
  • FT-IR : Stretching bands for amide C=O (~1650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50_{50} values reported in µM ranges for analogous benzimidazole derivatives) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO for dose-response studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • SAR studies : Replace the pyridinyl group with other heterocycles (e.g., thiazole) to alter electron density and binding affinity. For example, fluorination at the phenyl ring enhances metabolic stability but may reduce solubility .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., tubulin or kinase ATP-binding pockets) .
  • Data-driven optimization : Use QSAR models to correlate logP, polar surface area, and IC50_{50} values from analogous compounds .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Reaction condition audit : Compare solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(OAc)2_2), and temperatures. For example, microwave-assisted synthesis reduces reaction time but may increase by-products .
  • Batch reproducibility : Statistical analysis (e.g., ANOVA) of triplicate experiments to identify outliers .
  • Meta-analysis : Cross-reference datasets from PubChem and CAS Common Chemistry to validate bioactivity trends .

Q. How can computational methods enhance experimental design for this compound?

  • Reaction pathway prediction : Use density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error synthesis .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, hERG liability) with tools like SwissADME or ADMETlab .
  • Crystallography : Generate predicted crystal structures (Mercury software) to guide polymorph screening .

Methodological Notes

  • Contradictory data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
  • Scale-up challenges : Optimize stoichiometry for gram-scale synthesis (e.g., 1.2:1 molar ratio of benzimidazole to acetamide precursor) .
  • Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.